molecular formula C15H14N2O2 B11859956 8-(4-Methylbenzoyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1h)-one

8-(4-Methylbenzoyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1h)-one

Cat. No.: B11859956
M. Wt: 254.28 g/mol
InChI Key: DAQBBUYQDSMAHJ-UHFFFAOYSA-N
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Description

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

8-(4-Methylbenzoyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1h)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for further study.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine core .

Scientific Research Applications

8-(4-Methylbenzoyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1h)-one has a wide range of scientific research applications :

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation.

    Medicine: Investigated for its antiviral and antifungal properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

Comparison with Similar Compounds

8-(4-Methylbenzoyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1h)-one is unique compared to other similar compounds due to its specific substitution pattern and biological activity . Similar compounds include:

These compounds share a similar core structure but differ in their substitution patterns and specific biological activities, making this compound a unique and valuable compound for scientific research.

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

8-(4-methylbenzoyl)-2,3-dihydro-1H-imidazo[1,2-a]pyridin-5-one

InChI

InChI=1S/C15H14N2O2/c1-10-2-4-11(5-3-10)14(19)12-6-7-13(18)17-9-8-16-15(12)17/h2-7,16H,8-9H2,1H3

InChI Key

DAQBBUYQDSMAHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C3NCCN3C(=O)C=C2

Origin of Product

United States

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